Nicotinic Acid-d3 (major)
Overview
Description
Nicotinic Acid-d3 (major) is a deuterated form of nicotinic acid, also known as niacin or vitamin B3. This compound is labeled with deuterium, a stable isotope of hydrogen, which makes it useful in various scientific studies, particularly in metabolic and pharmacokinetic research. Nicotinic acid is an essential nutrient for humans, playing a crucial role in the metabolism of carbohydrates, fats, and proteins. It is also involved in the synthesis of nicotinamide adenine dinucleotide (NAD), a coenzyme that is vital for energy production and DNA repair .
Mechanism of Action
Target of Action
Nicotinic Acid-d3, also known as Niacin, primarily targets the G protein–coupled receptor (GPR109A) . This receptor is involved in inhibiting the formation of intracellular cyclic adenosine monophosphate and down-regulating lipolysis and the production of free fatty acids .
Mode of Action
Nicotinic Acid-d3 inhibits a hormone-sensitive lipase in adipose tissue, which reduces the breakdown of triglycerides to free fatty acids, and the transport of free fatty acids to the liver .
Biochemical Pathways
Nicotinic Acid-d3 is converted within the body to nicotinamide adenine dinucleotide (NAD) . NAD is a crucial coenzyme in metabolism, acting as an electron donor or acceptor in many vital redox reactions catalyzed by various enzymes . It plays a critical role in both glycolysis and the Krebs cycle .
Pharmacokinetics
Studies on niacin suggest that no dose adjustment is necessary in patients with renal impairment . Despite being an extended-release formulation of Nicotinic Acid, there was no delay detected in the time to reach maximum concentration (tmax), especially in dialysis patients .
Result of Action
The action of Nicotinic Acid-d3 results in a decrease in the levels of VLDL and LDL in the bloodstream . This can help in the management of conditions like hyperlipidemia and hypertriglyceridemia . Moreover, it plays a vital role in maintaining efficient cellular function .
Action Environment
The action of Nicotinic Acid-d3 can be influenced by various environmental factors. For instance, the bioavailability of Nicotinic Acid-d3 can be affected by the diet of the individual. Niacin can be obtained from a variety of whole and processed foods, with highest contents in fortified packaged foods, meat, poultry, and red fish such as tuna and salmon . Therefore, dietary habits can influence the efficacy of Nicotinic Acid-d3.
Biochemical Analysis
Biochemical Properties
Nicotinic Acid-d3 (major) acts as a coenzyme in over 400 enzymatic reactions . It helps convert nutrients into energy, create cholesterol and fats, create and repair DNA, and exert antioxidant effects . It is also involved in redox reactions, acting as an electron donor or acceptor .
Cellular Effects
Nicotinic Acid-d3 (major) has a profound impact on various types of cells and cellular processes. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism . For instance, it plays a critical role in human metabolism, acting as a coenzyme in both glycolysis and the Krebs cycle .
Molecular Mechanism
At the molecular level, Nicotinic Acid-d3 (major) exerts its effects through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . Nicotinamide adenine dinucleotide (NAD), along with its phosphorylated variant nicotinamide adenine dinucleotide phosphate (NADP), are utilized in transfer reactions within DNA repair and calcium mobilization .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Nicotinic Acid-d3 (major) can change over time. This includes information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The effects of Nicotinic Acid-d3 (major) can vary with different dosages in animal models. Pharmacological doses up to 3000 mg/day have been administered for dyslipidemia, demonstrating its tolerability across a broad range of doses .
Metabolic Pathways
Nicotinic Acid-d3 (major) is involved in several metabolic pathways. It interacts with enzymes and cofactors and can affect metabolic flux or metabolite levels . For instance, it is converted within the body to nicotinamide adenine dinucleotide (NAD) via the Preiss–Handler pathway .
Transport and Distribution
Nicotinic Acid-d3 (major) is transported and distributed within cells and tissues. It enters the cell through the SLC5A8 and SCL22A1 transporters and is metabolized to NAD .
Subcellular Localization
The subcellular localization of Nicotinic Acid-d3 (major) and its effects on activity or function are crucial. It could include any targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions
Nicotinic Acid-d3 (major) can be synthesized through several methods. One common approach involves the deuteration of nicotinic acid using deuterium gas or deuterated reagents. The process typically involves the exchange of hydrogen atoms in the nicotinic acid molecule with deuterium atoms under specific reaction conditions. This can be achieved through catalytic hydrogenation or other chemical reactions that facilitate the incorporation of deuterium .
Industrial Production Methods
Industrial production of nicotinic acid generally involves the oxidation of 3-methylpyridine or 5-ethyl-2-methylpyridine with nitric acid. This process yields nicotinic acid along with by-products such as nitrous oxide. The production of Nicotinic Acid-d3 (major) would follow a similar pathway, with the additional step of deuteration to replace hydrogen atoms with deuterium .
Chemical Reactions Analysis
Types of Reactions
Nicotinic Acid-d3 (major) undergoes various chemical reactions, including:
Oxidation: Conversion to nicotinamide adenine dinucleotide (NAD) and its phosphorylated form NADP.
Reduction: Formation of reduced forms such as NADH and NADPH.
Substitution: Reactions involving the replacement of functional groups within the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid for oxidation, hydrogen gas for reduction, and various catalysts to facilitate substitution reactions. The conditions typically involve controlled temperatures and pressures to ensure the desired reaction pathways .
Major Products
The major products formed from these reactions include NAD, NADP, NADH, and NADPH, which are essential coenzymes in cellular metabolism .
Scientific Research Applications
Nicotinic Acid-d3 (major) has a wide range of scientific research applications:
Chemistry: Used as a tracer in metabolic studies to understand the pathways and mechanisms of nicotinic acid metabolism.
Biology: Helps in studying the role of nicotinic acid in cellular processes and its impact on gene expression.
Medicine: Investigated for its potential therapeutic effects in treating conditions such as pellagra, hyperlipidemia, and cardiovascular diseases.
Industry: Utilized in the production of dietary supplements and fortified foods to address vitamin B3 deficiencies
Comparison with Similar Compounds
Similar Compounds
Nicotinamide (niacinamide): Another form of vitamin B3 that does not cause flushing and is used to treat niacin deficiency.
Nicotinamide riboside: A precursor to NAD that has gained attention for its potential anti-aging effects.
Inositol hexanicotinate: A form of niacin that is slowly released in the body and is used to reduce flushing
Uniqueness
Nicotinic Acid-d3 (major) is unique due to its deuterium labeling, which makes it particularly useful in tracing studies and metabolic research. This labeling allows for precise tracking of the compound’s metabolic pathways and interactions within the body, providing valuable insights that are not possible with non-labeled compounds .
Properties
IUPAC Name |
2,5,6-trideuteriopyridine-3-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5NO2/c8-6(9)5-2-1-3-7-4-5/h1-4H,(H,8,9)/i1D,3D,4D | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVNIIMVLHYAWGP-IWDQAABOSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CN=C1)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=CC(=C(N=C1[2H])[2H])C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40676066 | |
Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
126.13 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
861405-75-6 | |
Record name | (2,5,6-~2~H_3_)Pyridine-3-carboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID40676066 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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